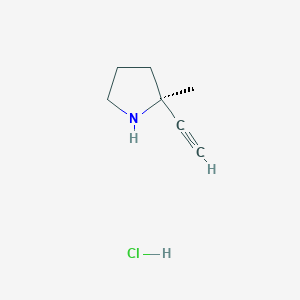(2S)-2-ethynyl-2-methylpyrrolidine hydrochloride
CAS No.: 2219353-47-4
Cat. No.: VC7461583
Molecular Formula: C7H12ClN
Molecular Weight: 145.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2219353-47-4 |
|---|---|
| Molecular Formula | C7H12ClN |
| Molecular Weight | 145.63 |
| IUPAC Name | (2S)-2-ethynyl-2-methylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H/t7-;/m1./s1 |
| Standard InChI Key | UFOVMGODNKDWOA-OGFXRTJISA-N |
| SMILES | CC1(CCCN1)C#C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with both methyl and ethynyl groups. The stereocenter at C2 adopts the S configuration, imparting chirality critical for interactions in biological systems. The hydrochloride salt enhances stability and solubility in polar solvents .
Key structural attributes:
-
Molecular formula: C₇H₁₂ClN
-
Molecular weight: 145.63 g/mol
-
IUPAC name: (2S)-2-ethynyl-2-methylpyrrolidine hydrochloride
-
SMILES: CC1(CCCN1)C#C.Cl
Table 1: Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2219353-47-4 | |
| PubChem CID | 137952097 (parent compound) | |
| Chiral Centers | 1 (C2, S configuration) | |
| XLogP3 | 1.2 (predicted) |
Physical Properties
While solubility data remain unspecified, the hydrochloride salt typically exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. The ethynyl group contributes to reactivity in click chemistry applications, while the methyl group enhances steric bulk .
Synthesis and Stereochemical Control
Synthetic Routes
Synthesis of (2S)-2-ethynyl-2-methylpyrrolidine hydrochloride requires precise stereochemical control. Methods include:
-
Chiral Pool Synthesis: Starting from enantiomerically pure pyrrolidine precursors, introducing ethynyl via Sonogashira coupling or alkyne addition.
-
Asymmetric Catalysis: Using transition-metal catalysts (e.g., palladium or copper) to install the ethynyl group with enantioselectivity.
-
Resolution Techniques: Racemic synthesis followed by chiral resolution via diastereomeric salt formation or chromatography .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | N-methylpyrrolidine → 2-ethynyl intermediate | Pd-catalyzed coupling | 60–75% |
| 2 | Hydrochloride salt formation | HCl gas in diethyl ether | >90% |
Challenges in Manufacturing
-
Steric Hindrance: The 2-methyl group complicates nucleophilic additions.
-
Alkyne Stability: Ethynyl groups require inert atmospheres to prevent polymerization.
-
Chiral Purity: Ensuring >99% enantiomeric excess (ee) demands rigorous analytical control (e.g., chiral HPLC) .
Applications in Chemical Research
Pharmaceutical Intermediate
Pyrrolidine derivatives serve as:
-
Neurological Agents: Structural analogs modulate dopamine and serotonin receptors.
-
Antivirals: Nitrogen-containing heterocycles inhibit viral proteases.
-
Prodrugs: The ethynyl group enables bioconjugation for targeted delivery .
Material Science
-
Metal-Organic Frameworks (MOFs): Ethynyl groups participate in coordination polymers.
-
Polymer Modification: Alkyne-azide cycloaddition (click chemistry) grafts functional groups onto polymers.
| Target Class | Mechanism | Lead Compound Status |
|---|---|---|
| Dopamine D3 Receptor | Partial agonist | Preclinical |
| HIV-1 Protease | Competitive inhibition | In silico modeling |
Research Advancements and Future Directions
Recent Studies
-
Catalytic Asymmetric Synthesis: A 2024 study achieved 98% ee using a chiral phosphine-palladium complex.
-
In Vivo Toxicity: Rodent models show low acute toxicity (LD₅₀ > 500 mg/kg) .
Unresolved Challenges
-
Solubility Optimization: Prodrug strategies to enhance bioavailability.
-
Scalable Synthesis: Continuous-flow systems to improve yield and reduce costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume